molecular formula C6H8F2N2 B7785567 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

Cat. No.: B7785567
M. Wt: 146.14 g/mol
InChI Key: SCFFDUFEEHNHKI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole (CAS 1171013-54-9) is a versatile pyrazole-based building block of significant interest in medicinal and agrochemical research. With a molecular formula of C 6 H 8 F 2 N 2 and a molecular weight of 146.14 g/mol, this compound serves as a key synthetic intermediate for the development of novel active molecules . The pyrazole core is recognized as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and anti-viral properties . The 2,2-difluoroethyl group on the nitrogen atom is an important motif that can influence the compound's lipophilicity, metabolic stability, and its overall pharmacokinetic profile . Researchers utilize this compound to develop new ligands for various biological targets and to create more complex pyrazole derivatives through further functionalization, for instance, at the 4-position of the ring . It is supplied as a high-purity material for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-5-2-3-10(9-5)4-6(7)8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFFDUFEEHNHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The most straightforward route involves alkylating the nitrogen atom of 3-methyl-1H-pyrazole with 2,2-difluoroethyl bromide (C2H3F2Br). This SN2 reaction proceeds in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), which deprotonates the pyrazole nitrogen, enhancing nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates.

Optimization and Yield

Key variables include temperature (60–80°C), reaction time (12–24 hours), and molar ratios. A typical protocol involves refluxing 3-methyl-1H-pyrazole (1.0 equiv) with 2,2-difluoroethyl bromide (1.2 equiv) and K2CO3 (2.0 equiv) in DMF for 18 hours, achieving yields of 72–78%. Excess alkylating agent minimizes competing side reactions, such as O-alkylation or dialkylation.

Table 1: N-Alkylation Reaction Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF801878
NaHTHF601272
Cs2CO3Acetone702468

Cyclocondensation with Fluorinated Hydrazines

Ring Formation via 1,3-Diketone Intermediates

An alternative approach involves cyclocondensation of 1,3-diketones with 2,2-difluoroethylhydrazine. For example, ethyl 4,4-difluoro-3-oxobutanoate reacts with 2,2-difluoroethylhydrazine in acetic anhydride to form the pyrazole ring. This method directly installs the difluoroethyl group during ring closure, avoiding post-synthetic modifications.

Challenges in Hydrazine Synthesis

A critical limitation is the commercial scarcity of 2,2-difluoroethylhydrazine, necessitating in situ preparation. One patent describes generating it via reduction of 2,2-difluoroethyl azide using hydrogen gas and a palladium catalyst. This adds complexity, with yields for the hydrazine intermediate typically ≤60%, impacting overall process efficiency.

Table 2: Cyclocondensation Parameters

DiketoneHydrazine SourceSolventYield (%)
Ethyl 4,4-difluoro-3-oxobutanoate2,2-DifluoroethylhydrazineAcetic anhydride65
Methyl 3-oxopent-4-enoateIn situ hydrazine synthesisToluene58

Post-Synthetic Fluorination of Ethyl Precursors

Fluorination of 1-Ethyl-3-methyl-1H-Pyrazole

This two-step method first synthesizes 1-ethyl-3-methyl-1H-pyrazole via N-alkylation, followed by fluorination using elemental fluorine (F2) or sulfur tetrafluoride (SF4). The reaction occurs in a fluorine-resistant reactor at −10°C to 0°C, with yields of 85–89%. Selective fluorination at the ethyl group’s β-position is achieved by controlling gas flow rates and reaction time.

Table 3: Fluorination Reaction Metrics

Fluorinating AgentTemperature (°C)CatalystYield (%)Purity (%)
F2 gas−5None8999.5
SF425KF8298.0

Comparative Analysis of Methods

Cost and Scalability

  • N-Alkylation is cost-effective for small-scale production but struggles with regioselectivity at scale.

  • Cyclocondensation offers high atom economy but requires expensive hydrazine derivatives.

  • Fluorination is optimal for industrial-scale synthesis despite high capital costs for fluorine-handling infrastructure.

Byproduct Management

N-Alkylation generates stoichiometric amounts of HBr, necessitating neutralization with aqueous NaOH. Fluorination produces HF, which is captured using CaCO3 scrubbers .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic and nucleophilic agents, as well as radical initiators. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole with key analogs based on substituents, molecular weight, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance Reference
This compound C₆H₈F₂N₂ 158.14 N1: 2,2-difluoroethyl; C3: methyl Kinase inhibitor intermediate
1-Isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole C₉H₁₃F₃N₂O 222.21 N1: isopropyl; C3: trifluoroethoxymethyl Potential fluorinated building block
1-(2-Fluoroethyl)-3-(propoxymethyl)-1H-pyrazole C₉H₁₅FN₂O 186.23 N1: 2-fluoroethyl; C3: propoxymethyl Undisclosed (structural analog)
1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole C₆H₇F₂N₃O₂ 207.13 N1: difluoroethyl; C3: nitro; C5: methyl High-purity intermediate (97% purity)
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole C₆H₇F₂N₃O₃ 207.13 C3: difluoroethoxy; C4: nitro; N1: methyl Nitro-functionalized derivative

Key Observations :

  • Substituent Effects: The presence of difluoroethyl or fluoroethyl groups enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. For instance, replacing the difluoroethyl group in the target compound with a trifluoroethoxymethyl moiety (as in ) increases molecular weight by ~64 g/mol and introduces ether functionality.
  • Purity : Analogs like 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole are synthesized with 97% purity, indicating optimized synthetic protocols .

Biological Activity

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H6F2N2C_5H_6F_2N_2, with a molecular weight of approximately 161.153 g/mol. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, which can improve the compound's interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The difluoroethyl substituent is believed to enhance binding affinity to various molecular targets, modulating their activity and leading to desired biological effects. This interaction profile is crucial for understanding the compound's therapeutic potential.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida species .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory conditions .
  • Anticancer Properties : Some studies indicate that pyrazole compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A review of literature highlights several key findings related to the biological activity of pyrazole derivatives:

Study Activity Findings
Rahimizadeh et al.AntimicrobialDemonstrated antibacterial activity against methicillin-resistant S. aureus with MIC values around 25.1 µM .
Desai et al.AntibacterialReported potent antibacterial activity against E. coli and S. aureus at concentrations as low as 12.5 mg/mL .
Burguete et al.AntimicrobialSynthesized novel pyrazoles showing significant activity against E. coli and Pseudomonas aeruginosa .

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling 2,2-difluoroethylamine with methyl-substituted pyrazole precursors. Key parameters include:
  • Catalysts : Acidic or basic conditions (e.g., HCl or KOH) to facilitate nucleophilic substitution .
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of the difluoroethyl group .
  • Purification : Chromatography or crystallization to isolate the compound with >95% purity .
  • Yield Optimization : Reaction time adjustments (6–12 hours) and solvent selection (e.g., THF or DMF) significantly impact efficiency .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to identify proton environments and fluorine coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, dihedral angles and intermolecular interactions (e.g., hydrogen bonds) are resolved .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields across different synthetic protocols?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity Profiles : Use HPLC or GC-MS to identify byproducts (e.g., unreacted pyrazole intermediates) .
  • Reagent Quality : Trace moisture in solvents or amines can deactivate catalysts; employ anhydrous conditions .
  • Reproducibility : Standardize protocols (e.g., inert atmosphere, controlled humidity) and validate with triplicate experiments .

Q. What mechanistic insights explain the role of the difluoroethyl group in modulating biological activity?

  • Methodological Answer : The difluoroethyl group enhances:
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, as shown in hepatic microsome assays .
  • Target Binding : 19^{19}F NMR and docking studies reveal hydrophobic interactions with enzyme active sites (e.g., kinases) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using force fields like AMBER or CHARMM .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Pharmacophore Modeling : Map fluorine and pyrazole moieties as essential features for activity .

Q. What strategies address stability issues of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : TGA/DSC analysis shows decomposition >150°C; store at −20°C under argon .
  • Hydrolytic Sensitivity : Avoid aqueous buffers (pH > 8) to prevent cleavage of the difluoroethyl group .
  • Light Sensitivity : UV-Vis studies indicate photodegradation; use amber vials for long-term storage .

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